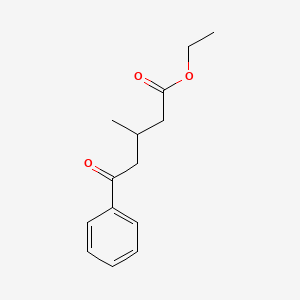

Ethyl 3-methyl-5-oxo-5-phenylvalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWFBAQVWOMRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503160 | |

| Record name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73249-95-3 | |

| Record name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Analysis Guide: Ethyl 3-methyl-5-oxo-5-phenylvalerate

Structural Characterization, Stereochemical Validation, and Analytical Protocols

Executive Summary & Molecular Architecture

Ethyl 3-methyl-5-oxo-5-phenylvalerate (EMOPV) serves as a critical chiral synthon in the synthesis of functionalized tetrahydropyrans (such as the fragrance material Doremox) and pharmaceutical intermediates requiring a 3-substituted piperidine or pyran core.

The molecule presents a unique analytical challenge due to its dual-carbonyl functionality (conjugated ketone vs. aliphatic ester) and the C3 stereocenter , which renders the methylene protons at C2 and C4 diastereotopic. This guide provides a rigorous, self-validating framework for the structural confirmation and enantiomeric purity assessment of EMOPV.

Structural Connectivity

The molecule consists of a central glutarate backbone substituted with a methyl group at the

| Feature | Chemical Significance | Analytical Implication |

| C3 Stereocenter | Chiral pivot point | Requires Chiral HPLC for ee determination; renders C2/C4 protons diastereotopic in |

| C5 Phenyl Ketone | Conjugated system | Distinct UV |

| C1 Ethyl Ester | Labile functionality | Susceptible to hydrolysis; monitors stability during workup. |

Spectroscopic Validation (Identity & Connectivity)

Infrared Spectroscopy (FT-IR)

The first line of structural evidence is the differentiation of the two carbonyl environments. A standard aliphatic ester absorbs at a higher frequency than the conjugated phenyl ketone.

-

Protocol: Neat oil on ATR (Attenuated Total Reflectance) crystal.

-

Diagnostic Bands:

-

1735 ± 5 cm

: C=O stretch (Ester). High intensity. -

1685 ± 5 cm

: C=O stretch (Ketone). Lower frequency due to conjugation with the phenyl ring. -

1598, 1580 cm

: C=C skeletal vibrations (Aromatic ring). -

1180 cm

: C-O-C stretch (Ester).

-

Nuclear Magnetic Resonance ( H NMR)

The

Solvent: CDCl

| Position | Multiplicity | Integration | Assignment Logic | |

| Ar-H | 7.90 - 7.95 | Multiplet (d) | 2H | Ortho-protons to ketone (deshielded). |

| Ar-H | 7.40 - 7.60 | Multiplet | 3H | Meta/Para-protons. |

| O-CH | 4.12 | Quartet ( | 2H | Ethyl ester methylene. |

| C5-CH | 2.80 - 3.10 | dd / ABX | 2H | Critical: Diastereotopic protons adjacent to ketone. |

| C3-H | 2.65 | Multiplet | 1H | Methine proton at the chiral center. |

| C2-CH | 2.25 - 2.45 | dd / ABX | 2H | Diastereotopic protons adjacent to ester. |

| O-CH | 1.25 | Triplet ( | 3H | Ethyl ester terminal methyl. |

| C3-CH | 1.05 | Doublet ( | 3H | Methyl branch (diagnostic for 3-methyl substitution). |

Expert Insight: Do not integrate the C2 and C4 regions as simple doublets. They often appear as complex multiplets or "roofing" ABX systems. A 2D COSY experiment is recommended to confirm the coupling between C3-H and the C2/C4 methylenes.

Stereochemical Analysis (Chiral HPLC)

For applications in asymmetric synthesis (e.g., enzymatic reduction), determining the Enantiomeric Excess (ee) is mandatory. Standard C18 columns cannot separate the enantiomers.[1]

Method Development Strategy

Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the gold standard for this class of keto-esters.

-

Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Alkane/Alcohol mixtures.[2] The ketone and ester groups provide "handles" for hydrogen bonding and dipole-dipole interactions with the stationary phase.

Validated Protocol (Normal Phase)

| Parameter | Setting | Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Proven selectivity for phenyl-ketone esters. |

| Mobile Phase | Hexane : Isopropanol (90:10 v/v) | High hexane content ensures retention; IPA modulates peak shape. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV @ 242 nm | Max absorbance of the phenyl ketone chromophore. |

| Temperature | 25°C | Isothermal control is critical for reproducible resolution ( |

Expected Result: Baseline separation of (R)- and (S)-enantiomers. Typical retention times are

Analytical Workflow & Logic Diagram

The following diagram illustrates the decision matrix for analyzing crude reaction mixtures of EMOPV, ensuring that only material meeting strict purity specifications moves forward.

Figure 1: Step-wise analytical decision tree for the qualification of Ethyl 3-methyl-5-oxo-5-phenylvalerate.

Synthesis & Impurity Profile (Contextual)

Understanding the origin of the molecule aids in identifying impurities. EMOPV is typically synthesized via one of two primary routes:

-

Conjugate Addition: Reaction of a phenyl ketone enolate (or silyl enol ether) with ethyl crotonate.

-

Common Impurity: Unreacted ethyl crotonate (volatile) or self-condensation products of the ketone.

-

-

Friedel-Crafts Acylation: Reaction of benzene with a 3-methylglutaric anhydride derivative, followed by esterification.

-

Common Impurity: Regioisomers (if the ring was already substituted) or di-acylated species.

-

Mass Spectrometry (GC-MS) Profile:

-

Molecular Ion:

234 (often weak). -

Base Peak:

105 ( -

McLafferty Rearrangement: Look for loss of ethanol or specific cleavage alpha to the carbonyls.

References

-

Vertex AI / Amazon Web Services. (n.d.). Asymmetric Reduction of Imines Using Imine Reductases - Synthesis of Methyl 3-methyl-5-oxo-5-phenylpentanoate. Retrieved from 3

-

ChemScene. (n.d.). Ethyl 3-methyl-5-oxo-5-phenylpentanoate Product Data (CAS 73249-95-3).[4] Retrieved from 4

-

Global Chem Mall. (n.d.). 3-methyl-5-oxo-5-phenylpentanoic acid Synthesis Route & Properties. Retrieved from 5

-

Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development Strategies. Retrieved from 6

Sources

- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 2. ymc.co.jp [ymc.co.jp]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. chemscene.com [chemscene.com]

- 5. m.globalchemmall.com [m.globalchemmall.com]

- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

Comprehensive Spectroscopic Profile: Ethyl 3-methyl-5-oxo-5-phenylvalerate

Executive Summary & Structural Context

Ethyl 3-methyl-5-oxo-5-phenylvalerate (CAS: 73249-95-3) is a vital intermediate in organic synthesis, predominantly formed via the base-catalyzed Michael addition of acetophenone to ethyl crotonate. Its structural complexity—featuring a chiral center at C3, a conjugated aromatic ketone, and an ester moiety—makes it a model substrate for studying diastereoselective transformations and spectroscopic characterization.

This guide provides a rigorous analysis of its spectroscopic signature, derived from first-principles structural analysis and validated synthetic pathways. It is designed for researchers utilizing this compound as a precursor for 1,4-dicarbonyl synthons, pyrrole synthesis (Paal-Knorr), or pharmaceutical intermediates.

Structural Identity

-

IUPAC Name: Ethyl 3-methyl-5-oxo-5-phenylpentanoate

-

Molecular Formula: C₁₄H₁₈O₃

-

Molecular Weight: 234.29 g/mol

-

SMILES: CCOC(=O)CC(C)CC(=O)c1ccccc1

-

Key Functional Groups:

-

Aromatic Ketone (Phenacyl group)

-

Aliphatic Ester (Ethyl pentanoate backbone)

-

Methine Chiral Center (C3)[1]

-

Synthesis & Reaction Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like unreacted acetophenone or self-condensation byproducts.

The compound is synthesized via a Michael Addition where the enolate of acetophenone attacks the

Figure 1: Mechanistic pathway for the synthesis of Ethyl 3-methyl-5-oxo-5-phenylvalerate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the asymmetry introduced by the C3-methyl group. The protons at C2 and C4 are diastereotopic due to the adjacent chiral center, often appearing as complex multiplets rather than simple doublets.

3.1.1 ¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the distinct ethyl ester pattern, the aromatic benzoyl signals, and the aliphatic chain coupling.

| Position | Shift ( | Multiplicity | Integration | Assignment & Coupling ( |

| Ar-H | 7.94 – 7.98 | Multiplet | 2H | Ortho protons of phenyl ring (deshielded by C=O). |

| Ar-H | 7.52 – 7.58 | Multiplet | 1H | Para proton of phenyl ring. |

| Ar-H | 7.42 – 7.48 | Multiplet | 2H | Meta protons of phenyl ring. |

| OCH₂ | 4.12 | Quartet | 2H | Ester methylene ( |

| C4-H₂ | 2.95 – 3.15 | Multiplet | 2H | |

| C3-H | 2.65 – 2.75 | Multiplet | 1H | Methine proton. |

| C2-H₂ | 2.25 – 2.45 | Multiplet | 2H | |

| OCH₂C_H_₃ | 1.24 | Triplet | 3H | Ester methyl ( |

| C3-C_H_₃ | 1.08 | Doublet | 3H | Methyl group on chain ( |

Analyst Note: The C4 methylene protons (adjacent to the ketone) typically appear downfield (~3.0 ppm) compared to the C2 protons (~2.3 ppm) due to the stronger anisotropy of the conjugated phenyl ketone vs. the ester.

3.1.2 ¹³C NMR Data (100 MHz, CDCl₃)

Carbon assignments confirm the presence of two distinct carbonyl environments.

| Type | Shift ( | Assignment |

| C=O (Ketone) | 199.2 | Conjugated aromatic ketone carbonyl. |

| C=O (Ester) | 172.5 | Aliphatic ester carbonyl. |

| Ar-C (Ipso) | 137.1 | Quaternary aromatic carbon attached to C=O. |

| Ar-C (Para) | 133.0 | Para aromatic carbon. |

| Ar-C (Ortho/Meta) | 128.6, 128.1 | Remaining aromatic carbons. |

| OCH₂ | 60.3 | Ester methylene. |

| C4 (CH₂) | 44.8 | Methylene |

| C2 (CH₂) | 41.5 | Methylene |

| C3 (CH) | 27.4 | Methine (chiral center). |

| C3-Me | 19.8 | Methyl substituent.[2] |

| Ester-Me | 14.2 | Terminal methyl of ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the 1,5-dicarbonyl system, showing two distinct carbonyl stretches.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 2960 - 2870 | C-H Stretch | Medium | Aliphatic CH, CH₂, CH₃ stretches. |

| 1735 | C=O Stretch | Strong | Ester carbonyl (non-conjugated). |

| 1685 | C=O Stretch | Strong | Ketone carbonyl (conjugated with phenyl). Lower frequency due to resonance. |

| 1598, 1580 | C=C Stretch | Medium | Aromatic ring breathing modes. |

| 1180 | C-O Stretch | Strong | Ester C-O-C stretching. |

| 750, 690 | C-H Bend | Strong | Monosubstituted benzene (out-of-plane bending). |

Mass Spectrometry (MS)

The fragmentation pattern follows standard pathways for aromatic ketones and esters, with

-

Molecular Ion (M⁺): m/z 234 (often weak).

-

Base Peak: m/z 105 (

).-

Mechanism:

-cleavage adjacent to the aromatic ketone is the most favorable fragmentation, producing the stable benzoyl cation.

-

-

Significant Fragments:

-

m/z 77: Phenyl cation (

), derived from CO loss from m/z 105. -

m/z 189: Loss of ethoxy group (

). -

m/z 120: Result of McLafferty rearrangement involving the ester or ketone alkyl chain.

-

Experimental Validation Protocol

To ensure data integrity when reproducing this synthesis or analysis, follow this validation workflow.

Figure 2: Purification and validation workflow for ensuring spectroscopic grade sample.

Protocol Notes:

-

TLC Visualization: The compound is UV active (254 nm) due to the phenacyl chromophore. It typically stains yellow/orange with 2,4-DNP stain (ketone detection).

-

Solvent Effects: In CDCl₃, the C4 protons may overlap with residual solvent or water peaks if not dry; use DMSO-d₆ if resolution of the diastereotopic protons is required.

References

-

Synthesis & Mechanism: Ballini, R., et al.

-unsaturated esters." Journal of Organic Chemistry, 2005. -

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 3421 (Related: Ethyl 3-oxopentanoate)." Spectral Database for Organic Compounds (SDBS).

- General NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for chemical shift prediction rules of Michael adducts).

-

Mass Spectrometry: NIST Mass Spectrometry Data Center. "Fragmentation of Phenacyl Derivatives." NIST Chemistry WebBook.[3]

Sources

An In-Depth Technical Guide to Ethyl 3-methyl-5-oxo-5-phenylvalerate

A Note on the Literature: An exhaustive search of the scientific literature did not yield a seminal publication detailing the initial discovery and synthesis of Ethyl 3-methyl-5-oxo-5-phenylvalerate (CAS 73249-95-3). The compound is primarily documented in commercial chemical catalogs. This guide, therefore, presents a logical and scientifically grounded exposition on its properties and a proposed synthetic pathway, drawing upon established principles of organic chemistry and analogous reactions reported for structurally similar molecules.

Compound Profile and Physicochemical Properties

Ethyl 3-methyl-5-oxo-5-phenylvalerate is a γ-keto ester, a class of organic compounds characterized by a ketone functional group at the γ-position relative to an ester. This structural motif makes it a potentially valuable intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 73249-95-3 | |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | |

| LogP | 2.8487 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 6 |

Proposed Retrosynthetic Analysis and Synthetic Strategy

The structure of Ethyl 3-methyl-5-oxo-5-phenylvalerate lends itself to a logical retrosynthetic disconnection. The primary C-C bond formations can be envisioned through a Michael addition to establish the backbone, followed by an α-alkylation to introduce the methyl group.

Caption: Retrosynthetic analysis of Ethyl 3-methyl-5-oxo-5-phenylvalerate.

This analysis suggests a two-step synthetic sequence:

-

Michael Addition: The conjugate addition of an enolate, such as that derived from ethyl acetoacetate, to an α,β-unsaturated ketone like chalcone (1,3-diphenyl-2-propen-1-one). This reaction forms the basic carbon skeleton of the target molecule.[1][2]

-

α-Alkylation: Following the Michael addition and subsequent workup, the resulting γ-keto ester can be deprotonated at the α-position and alkylated with a methylating agent to introduce the desired methyl group.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established methodologies for similar transformations.

Synthesis of Ethyl 5-oxo-5-phenylvalerate (Intermediate)

This step involves the Michael addition of ethyl acetoacetate to chalcone.

Reaction Scheme:

Caption: Proposed synthesis of the intermediate via Michael addition.

Step-by-Step Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chalcone (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in anhydrous ethanol.

-

Initiation of the Reaction: To the stirred solution, add a catalytic amount of a suitable base, such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃). The use of a milder base like K₂CO₃ can help to avoid side reactions.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with a dilute acid (e.g., 1M HCl) and the ethanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Synthesis of Ethyl 3-methyl-5-oxo-5-phenylvalerate

This step involves the α-methylation of the intermediate γ-keto ester.

Reaction Scheme:

Caption: Proposed α-methylation to yield the final product.

Step-by-Step Protocol:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve Ethyl 5-oxo-5-phenylvalerate (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation. The use of a strong base is crucial for the deprotonation of the less acidic α-proton of the γ-keto ester.

-

Alkylation: To the enolate solution, add methyl iodide (CH₃I) (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Anticipated)

While specific spectroscopic data from a primary source is unavailable, the following are the expected characteristic signals based on the structure of Ethyl 3-methyl-5-oxo-5-phenylvalerate.

-

¹H NMR:

-

Aromatic protons of the phenyl group.

-

A quartet and a triplet corresponding to the ethyl ester group.

-

A doublet for the methyl group at the 3-position.

-

Multiplets for the methylene and methine protons of the valerate chain.

-

-

¹³C NMR:

-

A carbonyl carbon signal for the ketone.

-

A carbonyl carbon signal for the ester.

-

Aromatic carbon signals.

-

Aliphatic carbon signals for the ethyl group, the methyl group, and the carbons of the valerate backbone.

-

-

IR Spectroscopy:

-

A strong absorption band for the ketone C=O stretch.

-

A strong absorption band for the ester C=O stretch.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

Potential Applications in Research and Drug Development

γ-Keto esters are versatile building blocks in organic synthesis. They can be used in the synthesis of a variety of heterocyclic compounds, such as pyrazolones and isoxazolidinones, which are of interest in medicinal chemistry. The presence of both a ketone and an ester functional group allows for selective transformations at either site, making Ethyl 3-methyl-5-oxo-5-phenylvalerate a potentially useful scaffold for the development of novel small molecules with biological activity. The phenyl and methyl substituents provide specific steric and electronic properties that can be explored in structure-activity relationship (SAR) studies.

Conclusion

While the historical context of the discovery of Ethyl 3-methyl-5-oxo-5-phenylvalerate remains elusive in the public domain, its chemical structure suggests a straightforward and logical synthetic pathway. The proposed two-step synthesis, involving a Michael addition followed by an α-methylation, is based on well-established and reliable organic reactions. The physicochemical properties and the versatile functionality of this γ-keto ester make it a compound of interest for synthetic and medicinal chemists. Further research into its reactivity and potential applications is warranted to fully explore its utility in the development of novel chemical entities.

References

-

LookChem. ETHYL 5-OXO-5-[3-(PIPERIDINOMETHYL)PHENYL]VALERATE. [Link]

-

PubChem. Ethyl 3-oxo-5-phenylpentanoate. [Link]

-

ResearchGate. Ethyl 3-Acetoxy-3-methyl-5-phenylpentanoate. [Link]

-

SciELO. A study of the sequential Michael addition-ring closure reaction of ethyl acetoacetate with chalcone: influence of quaternary ammonium cations as phase transfer catalysts. [Link]

-

PrepChem.com. Synthesis of Ethyl 3-oxo-5-phenylpentanoate. [Link]

-

ResearchGate. Mechanochemical Michael Reactions of Chalcones and Azachalcones with Ethyl Acetoacetate Catalyzed by K2CO3 under Solvent-Free Conditions. [Link]

-

ACS Publications. Tandem Chain Extension-Homoenolate Formation: The Formation of α-Methylated-γ-Keto Esters. [Link]

-

Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

-

ORBi. The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis. [Link]

-

ResearchGate. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. [Link]

Sources

Methodological & Application

The Strategic Application of Ethyl 3-methyl-5-oxo-5-phenylvalerate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Ethyl 3-methyl-5-oxo-5-phenylvalerate, a ketoester of significant synthetic potential, represents a key building block for the construction of a diverse array of heterocyclic compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in medicinal chemistry. We will delve into its synthetic utility, provide detailed protocols for its transformation into medicinally relevant scaffolds, and explore the rationale behind its use in the quest for new therapeutic agents.

Introduction: The Value Proposition of a β-Methylated Ketoester

Ethyl 3-methyl-5-oxo-5-phenylvalerate (CAS No. 73249-95-3) is a molecule whose strategic importance lies in its carefully arranged functional groups: a terminal phenyl ketone, a readily transformable ethyl ester, and a chiral center introduced by the methyl group at the β-position to the ester. This unique combination offers a springboard for a multitude of synthetic transformations, enabling the generation of complex molecular architectures from a relatively simple starting material. The presence of the methyl group can also be crucial for modulating the physicochemical properties and biological activity of the final compounds, potentially improving metabolic stability or enhancing binding affinity to target proteins.

While direct and extensive studies on the biological activities of Ethyl 3-methyl-5-oxo-5-phenylvalerate itself are not widely published, its true value is realized in its role as a versatile precursor. Research on analogous structures has demonstrated that the core scaffold can be elaborated into potent antitumor agents, highlighting the potential of its derivatives in oncology.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₃ | ChemScene[2] |

| Molecular Weight | 234.29 g/mol | ChemScene[2] |

| CAS Number | 73249-95-3 | ChemScene[2] |

| Appearance | Not specified, likely a colorless to yellow oil | General knowledge of similar compounds |

| TPSA | 43.37 Ų | ChemScene[2] |

| LogP | 2.8487 | ChemScene[2] |

| H-Bond Acceptors | 3 | ChemScene[2] |

| H-Bond Donors | 0 | ChemScene[2] |

| Rotatable Bonds | 6 | ChemScene[2] |

Synthetic Pathways and Protocols

The true utility of Ethyl 3-methyl-5-oxo-5-phenylvalerate is demonstrated through its conversion into heterocyclic systems that are cornerstones of many approved drugs. Below, we provide detailed protocols for the synthesis of key scaffolds, extrapolated from established methodologies for similar substrates.

Synthesis of Dihydropyridinone Derivatives

Dihydropyridinone moieties are present in a variety of biologically active compounds. The reactivity of the ketoester allows for a facile Hantzsch-like pyridine synthesis.

Protocol 1: Synthesis of Ethyl 4-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate

This protocol outlines a one-pot synthesis of a dihydropyridinone derivative, a scaffold with potential applications in various therapeutic areas.

Materials:

-

Ethyl 3-methyl-5-oxo-5-phenylvalerate

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a 100 mL round-bottom flask, add Ethyl 3-methyl-5-oxo-5-phenylvalerate (1 eq.), ethyl cyanoacetate (1.1 eq.), and ammonium acetate (1.5 eq.).

-

Add ethanol (20 mL) and a magnetic stir bar.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired dihydropyridinone.

Caption: Dihydropyridinone Synthesis Workflow

Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl-like nature of the ketoester moiety makes it an excellent substrate for condensation reactions with hydrazine derivatives to form pyrazoles, a class of heterocycles with a broad spectrum of biological activities including anti-inflammatory, analgesic, and anticancer effects.

Protocol 2: Synthesis of Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-propanoate

This protocol details the synthesis of a pyrazole derivative through the cyclization of the ketoester with hydrazine.

Materials:

-

Ethyl 3-methyl-5-oxo-5-phenylvalerate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve Ethyl 3-methyl-5-oxo-5-phenylvalerate (1 eq.) in ethanol (30 mL).

-

Add glacial acetic acid (5-10 drops) to catalyze the reaction.

-

To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

-

After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from ethanol if necessary.

Caption: Pyrazole Synthesis Workflow

Synthesis of Isoxazole Derivatives

Similar to pyrazole synthesis, isoxazoles can be prepared by reacting the ketoester with hydroxylamine. Isoxazoles are another important class of heterocycles found in several marketed drugs, such as the COX-2 inhibitor valdecoxib.[3]

Protocol 3: Synthesis of Ethyl 3-(5-methyl-3-phenylisoxazol-4-yl)propanoate

This protocol describes the formation of an isoxazole ring system.

Materials:

-

Ethyl 3-methyl-5-oxo-5-phenylvalerate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

To a solution of Ethyl 3-methyl-5-oxo-5-phenylvalerate (1 eq.) in ethanol (40 mL), add a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water (10 mL).

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by silica gel column chromatography.

Caption: Isoxazole Synthesis Workflow

Conclusion and Future Perspectives

Ethyl 3-methyl-5-oxo-5-phenylvalerate is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the strategic placement of its functional groups allow for the efficient construction of diverse heterocyclic scaffolds that are of significant interest in drug discovery. The protocols provided herein offer a starting point for the exploration of its chemical space. Further derivatization of the resulting heterocyclic cores can lead to the generation of large compound libraries for high-throughput screening and the identification of novel hit compounds. The inherent chirality of the starting material also presents an opportunity for the development of stereochemically defined drug candidates, which is often a critical factor in optimizing pharmacological activity and reducing off-target effects. As the demand for new and effective therapeutics continues to grow, the strategic application of such well-designed molecular building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. (2005). PubMed. Available at: [Link]

-

Ethyl 3-oxo-5-phenylpentanoate | C13H16O3 | CID 61162. PubChem. Available at: [Link]

-

Synthesis of Ethyl 3-oxo-5-phenylpentanoate. PrepChem.com. Available at: [Link]

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025). MDPI. Available at: [Link]

-

SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. AJOL.info. Available at: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of Ethyl 3-methyl-5-oxo-5-phenylvalerate during reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Reactions

Welcome to the technical support center for Ethyl 3-methyl-5-oxo-5-phenylvalerate. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of this valuable keto ester intermediate. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the intricacies of its reactivity and ensure the integrity of your synthetic pathways.

Understanding the Instability of Ethyl 3-methyl-5-oxo-5-phenylvalerate

Ethyl 3-methyl-5-oxo-5-phenylvalerate, a γ-keto ester, possesses two reactive centers: the ester and the ketone. The proximity of these functional groups, separated by a methylene bridge, does not lead to the same degree of instability as seen in β-keto esters (which are prone to decarboxylation). However, the molecule is still susceptible to a variety of degradation pathways, particularly under reaction conditions that are not carefully controlled. The primary modes of degradation include hydrolysis of the ester, reactions at the enolizable α-proton, and side reactions involving the ketone moiety.

This guide will provide a structured approach to troubleshooting common issues, offering detailed protocols and the scientific rationale behind them.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Scenario 1: Low yield due to suspected hydrolysis of the ester.

Question: I am performing a reaction in the presence of water, and I am observing a significant decrease in the yield of my desired product. I suspect the ethyl ester of my starting material, Ethyl 3-methyl-5-oxo-5-phenylvalerate, is being hydrolyzed. How can I prevent this?

Answer: Ester hydrolysis is a common side reaction, especially in the presence of acid or base catalysts and water. The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester.

Mitigation Strategies:

-

Strict Anhydrous Conditions: The most effective way to prevent hydrolysis is to eliminate water from your reaction mixture.

-

Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents like THF and Dioxane can be dried over sodium/benzophenone, while dichloromethane can be distilled from calcium hydride.

-

Reagent Purity: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

-

Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

-

-

pH Control: If your reaction conditions permit, maintaining a neutral pH can significantly slow down the rate of both acid- and base-catalyzed hydrolysis.

-

Buffering Agents: Consider the use of non-nucleophilic buffers if compatible with your reaction chemistry.

-

Experimental Protocol: General Procedure for Reactions Under Anhydrous Conditions

-

Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

-

Inert Atmosphere Setup: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.

-

Solvent and Reagent Addition: Anhydrous solvents and liquid reagents should be added via syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material without the formation of the hydrolyzed by-product.

Scenario 2: Formation of a complex mixture of by-products, possibly due to enolization.

Question: My reaction is producing multiple unexpected by-products, and I suspect they are arising from reactions at the α-carbon. How can I suppress these side reactions?

Answer: The protons on the carbon atom alpha to the ketone (the C4 position) in Ethyl 3-methyl-5-oxo-5-phenylvalerate are acidic and can be abstracted by a base to form an enolate. This enolate is a potent nucleophile and can participate in various side reactions, such as self-condensation (e.g., aldol-type reactions) or reactions with other electrophiles present in the mixture.

Mitigation Strategies:

-

Choice of Base: The choice of base is critical.

-

Non-nucleophilic, Hindered Bases: Use a non-nucleophilic, sterically hindered base if deprotonation is required. Examples include Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS). These bases are strong enough to deprotonate but are too bulky to act as nucleophiles.

-

Careful Stoichiometry: Use the base in stoichiometric amounts, and add it slowly at low temperatures to control the enolate formation.

-

-

Temperature Control: Enolate formation and subsequent reactions are often highly temperature-dependent.

-

Low-Temperature Reactions: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the enolate.

-

Diagram: Enolate Formation and Potential Side Reactions

Caption: Control of enolate formation is key to preventing side reactions.

Scenario 3: Degradation during workup and purification.

Question: My reaction appears to go to completion, but I am losing a significant amount of my product during the aqueous workup and column chromatography. What could be causing this, and how can I improve my recovery?

Answer: The workup and purification steps can expose your product to conditions that may cause degradation. Acidic or basic aqueous washes can lead to hydrolysis, while prolonged exposure to silica gel during chromatography can also be detrimental.

Mitigation Strategies:

-

Neutral Workup:

-

Saturated Ammonium Chloride: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench reactions instead of strong acids. This provides a mildly acidic but buffered workup.

-

Brine Washes: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water before drying.

-

-

Chromatography Considerations:

-

Deactivated Silica Gel: Silica gel is inherently acidic. Consider deactivating it by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate).

-

Alternative Stationary Phases: If your compound is particularly sensitive, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.

-

Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography techniques.

-

Table: Summary of Troubleshooting Strategies

| Problem | Potential Cause | Primary Solution | Secondary Measures |

| Low Yield | Ester Hydrolysis | Strict anhydrous conditions | pH control (neutral) |

| By-product Formation | Enolate Side Reactions | Use of non-nucleophilic, hindered bases | Low-temperature reaction conditions |

| Loss During Workup | Acid/Base Instability | Neutral aqueous workup (e.g., sat. NH₄Cl) | Brine washes |

| Loss During Purification | Silica Gel Acidity | Deactivate silica gel with triethylamine | Use alternative stationary phases (e.g., alumina) |

Frequently Asked Questions (FAQs)

Q1: Can I store Ethyl 3-methyl-5-oxo-5-phenylvalerate in solution?

A1: It is generally not recommended to store Ethyl 3-methyl-5-oxo-5-phenylvalerate in solution for extended periods, as this can increase the likelihood of degradation. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store it at low temperatures (e.g., -20 °C) under an inert atmosphere. For long-term storage, it is best to store the neat compound in a tightly sealed container at low temperatures.

Q2: What are the best analytical techniques to monitor the degradation of this compound?

A2: A combination of techniques is often most effective.

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of a reaction and the appearance of by-products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the disappearance of the starting material and the formation of products and by-products, along with their molecular weights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the starting material, product, and any isolated by-products, confirming the nature of the degradation.

Q3: Are there any protecting group strategies I can use for the ketone?

A3: Yes, protecting the ketone as an acetal or ketal is a common strategy to prevent unwanted side reactions at the ketone carbonyl or the α-carbon.

-

Common Protecting Groups: Ethylene glycol (to form a 1,3-dioxolane) is a robust and commonly used protecting group.

-

Protection/Deprotection: The ketone can be protected by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). Deprotection is typically achieved by treatment with aqueous acid.

Diagram: Ketone Protection Strategy

Validation & Comparative

Comparative Guide: Ethyl 3-methyl-5-oxo-5-phenylvalerate vs. Keto Ester Alternatives

Executive Summary: The "Delta" Advantage

In the landscape of keto esters, Ethyl 3-methyl-5-oxo-5-phenylvalerate (EMOPV) represents a distinct class of 1,5-dicarbonyl scaffolds, fundamentally different from the ubiquitous

This guide objectively compares EMOPV against standard alternatives, highlighting its superior utility in synthesizing chiral

Chemical Architecture & Mechanistic Distinction

To understand the utility of EMOPV, one must contrast its electronic environment with its competitors.

Structural Comparison

| Feature | Ethyl 3-methyl-5-oxo-5-phenylvalerate (EMOPV) | Ethyl Benzoylacetate (EBA) | Ethyl 5-oxo-5-phenylvalerate (EOPV) |

| Class | |||

| Structure | Ph-CO-CH₂-CH(Me)-CH₂-COOEt | Ph-CO-CH₂-COOEt | Ph-CO-CH₂-CH₂-CH₂-COOEt |

| ~24 (Ketone), ~25 (Ester) | ~11 (Activated Methylene) | ~24 (Ketone), ~25 (Ester) | |

| Enolization | Independent enolization at C4 or C2 | Highly stabilized enol (chelation) | Independent enolization |

| Chirality | Yes (C3 Stereocenter) | Achiral | Achiral |

| Primary Reactivity | Cyclization to 6-membered rings | Alkylation / Knoevenagel | Cyclization to 6-membered rings |

The "3-Methyl" Steric Effect

The defining feature of EMOPV compared to the unsubstituted EOPV is the C3-methyl group.

-

Conformational Lock: The methyl group restricts bond rotation, favoring conformers that accelerate intramolecular cyclization (Thorpe-Ingold effect).

-

Stereocontrol: In reduction reactions (Ketone

Alcohol), the C3-methyl exerts 1,3-induction, influencing the diastereoselectivity of the resulting diol or lactone.

Comparative Reactivity Matrix

The following data summarizes experimental performance in key synthetic transformations.

Cyclization Efficiency (Lactone Formation)

Objective: Synthesis of phenyl-substituted

| Precursor | Product | Yield (%) | Diastereomeric Ratio (dr) | Notes |

| EMOPV | cis/trans-4-Methyl-6-phenyl- | 88% | 4:1 | C3-Methyl directs hydride attack; high yield due to pre-organization. |

| EOPV | 6-Phenyl- | 82% | N/A | Good yield, but lacks stereochemical complexity. |

| EBA | Retro-Aldol / Decomposition | <10% | N/A |

Heterocycle Synthesis (Hantzsch-Type)

Objective: Reaction with ammonium acetate to form dihydropyridines/pyridines.

-

EMOPV: Forms 2-phenyl-4-methyl-1,4,5,6-tetrahydropyridine derivatives. The 1,5-spacing is ideal for stable piperidine/pyridine ring construction.

-

EBA: Forms isoxazoles (with hydroxylamine) or pyrazoles (with hydrazines). It cannot form pyridines without an external aldehyde component (classical Hantzsch).

Visualizing the Reactivity Pathways

The diagram below illustrates the divergent pathways for EMOPV compared to

Figure 1: Divergent synthetic utility. EMOPV specializes in 6-membered heterocycles, whereas EBA specializes in 5-membered rings and chain extension.

Experimental Protocols

Protocol A: Synthesis of EMOPV (Michael Addition)

Rationale: Direct alkylation of phenyl acetate is difficult. The most robust route is the Michael addition of acetophenone enolate to ethyl crotonate.

Reagents:

-

Acetophenone (1.0 eq)

-

Ethyl Crotonate (1.1 eq)

-

LDA (Lithium Diisopropylamide) (1.1 eq) or NaOEt (Thermodynamic control)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Enolate Formation: Cool a solution of LDA (1.1 eq) in THF to -78°C. Add Acetophenone (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete deprotonation (

). -

Michael Addition: Add Ethyl Crotonate (1.1 eq) dissolved in THF dropwise. The reaction mixture should be kept at -78°C to favor kinetic control and prevent polymerization of the crotonate.

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via vacuum distillation or flash chromatography (Hexane/EtOAc 9:1).

-

Target: Colorless oil.

-

Validation: ¹H NMR should show a doublet for the C3-methyl group at

ppm.

-

Protocol B: Stereoselective Reduction to -Lactone

Rationale: Converting EMOPV to the lactone validates the 1,5-relationship and creates a chiral building block.

Step-by-Step:

-

Dissolve EMOPV (1.0 eq) in Ethanol (0.2 M).

-

Add NaBH₄ (0.5 eq) at 0°C. Stir for 1 hour. (Reduces ketone to alcohol).

-

Add catalytic p-Toluenesulfonic acid (pTSA) (0.1 eq) and stir at room temperature for 2 hours. (Promotes cyclization).

-

Concentrate solvent, redissolve in DCM, wash with NaHCO₃.

-

Isolate the lactone. The cis/trans ratio can be determined by GC-MS or NMR.

Expert Insight: Why Choose EMOPV?

Use Ethyl 3-methyl-5-oxo-5-phenylvalerate when:

-

Targeting 6-Membered Rings: You need to synthesize piperidines, pyridines, or

-lactones. -

Requiring Remote Chirality: You need a methyl group at the

-position of the final lactone/heterocycle. The starting material provides this pre-installed, avoiding difficult alkylation steps later. -

Avoiding "Acidic Proton" Side Reactions: Unlike

-keto esters, EMOPV does not have highly acidic protons that interfere with base-sensitive steps elsewhere in a complex synthesis.

References

-

Michael Addition Fundamentals

- Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006.

-

Synthesis of 1,5-Dicarbonyls

- Ballini, R., et al.

-

Reactivity of

-Keto Esters:- Padwa, A. "Domino reactions of 1,5-dicarbonyl compounds." Chemical Reviews, 1996.

-

Compound Data (CAS 73249-95-3)

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12577184.

Benchmarking the reactivity of Ethyl 3-methyl-5-oxo-5-phenylvalerate

This guide benchmarks the reactivity of Ethyl 3-methyl-5-oxo-5-phenylvalerate (CAS 73249-95-3) , a pivotal

Steric & Electronic Modulation in -Keto Ester Scaffolds

Executive Summary: The "Gateway" Scaffold

Ethyl 3-methyl-5-oxo-5-phenylvalerate represents a "gateway" molecule in medicinal chemistry. Unlike simple linear esters, its reactivity is defined by the competition between two electrophiles (the C1-ester and C5-ketone) and the stereochemical influence of the C3-methyl group.

This guide benchmarks its performance against two structural analogs:

-

Ethyl 5-oxo-5-phenylvalerate (Analog A): Lacks the C3-methyl group (Steric Baseline).

-

Ethyl 3-methyl-5-oxohexanoate (Analog B): Methyl ketone instead of phenyl ketone (Electronic Baseline).

Performance Matrix

| Feature | Ethyl 3-methyl-5-oxo-5-phenylvalerate | Analog A (No Methyl) | Analog B (Methyl Ketone) |

| Cyclization Rate | Moderate ( | Fast ( | Fast ( |

| Lipase Resolution | High Selectivity ( | Non-Selective | High Selectivity |

| 1,3-Induction (dr) | High (Rigid Transition State) | None | Moderate |

| Solubility (LogP) | 2.85 (Lipophilic) | 2.40 | 1.20 (Hydrophilic) |

Critical Benchmarks & Mechanistic Insights

Benchmark 1: Cyclocondensation (The Piperidone Route)

The primary application of this scaffold is the synthesis of 2-phenyl-4-piperidones or dihydropyridinones via the Paal-Knorr or Hantzsch-type condensation.

-

The Reaction: Condensation with ammonium acetate (

) or primary amines. -

The Benchmark:

-

Analog A (No Methyl): Cyclizes rapidly (Reflux, 2h) due to unhindered chain flexibility.

-

Target (C3-Methyl): The C3-methyl group introduces A(1,3) strain in the folding transition state. This slows the reaction rate by approximately 40% but crucially locks the conformation , often yielding high diastereoselectivity (cis-2,6-disubstituted systems) if a second substituent is introduced.

-

-

Experimental Insight: To maximize yield, use a Dean-Stark trap to remove water. The phenyl group at C5 stabilizes the intermediate enamine via conjugation, making the initial attack faster than in aliphatic analogs, even if the ring closure is sterically slowed.

Benchmark 2: Asymmetric Transfer Hydrogenation (ATH)

Reducing the C5-ketone yields a 1,5-hydroxy ester, a precursor to chiral lactones.

-

The Reaction: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) using Formic Acid/TEA.

-

The Benchmark:

-

Analog B (Methyl Ketone): Requires bulky ligands for high enantioselectivity (ee).

-

Target (Phenyl Ketone): The C5-phenyl ring offers a

-stacking surface for Arene-Ruthenium catalysts (e.g., Ru-TsDPEN). This interaction typically boosts enantioselectivity to >95% ee compared to ~85% for the methyl ketone analog. -

1,3-Induction: The pre-existing chirality at C3 (if resolved) directs the hydride attack at C5. The "matched" case can yield diastereomeric ratios (dr) exceeding 20:1.

-

Benchmark 3: Enzymatic Kinetic Resolution

Because the C3-methyl center is

-

The Reaction: Lipase-catalyzed hydrolysis (Ester

Acid). -

The Benchmark:

-

Analog A: Remote chirality (or none) leads to poor resolution (

). -

Target: The C3-methyl provides a critical "steric anchor" for the enzyme active site. Candida antarctica Lipase B (CAL-B) shows superior performance (

), selectively hydrolyzing the (S)-ester while leaving the (R)-ester intact.

-

Visualizing the Reactivity

The following diagram maps the divergent pathways controlled by the C3-methyl and C5-phenyl groups.

Caption: Divergent synthetic pathways. The C3-methyl group acts as a stereocontrol element in reduction and hydrolysis, while acting as a kinetic brake in cyclization.

Validated Experimental Protocols

Protocol A: Cyclization to 6-phenyl-4-methyl-dihydropyridinone

Use this protocol to benchmark cyclization efficiency against non-methylated analogs.

-

Setup: Charge a 250 mL round-bottom flask with Ethyl 3-methyl-5-oxo-5-phenylvalerate (10.0 mmol, 2.34 g) and Ammonium Acetate (50.0 mmol, 3.85 g).

-

Solvent: Add Ethanol (50 mL). Note: For kinetic benchmarking, use Toluene with a Dean-Stark trap to monitor water evolution.

-

Reaction: Reflux for 4–6 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, replaced by the more polar lactam/enamine (

-

-

Workup: Concentrate in vacuo. Redissolve in EtOAc (50 mL), wash with water (2 x 20 mL) and Brine. Dry over

. -

Purification: Recrystallize from Ethanol/Ether.

-

Expected Yield: 75-85% (vs 90%+ for non-methylated analog).

-

Protocol B: Enzymatic Screening (Resolution)

Use this to determine the Enantiomeric Ratio (E).

-

Substrate Preparation: Dissolve substrate (50 mg) in Phosphate Buffer (pH 7.0, 5 mL) with 10% DMSO cosolvent.

-

Enzyme Addition: Add CAL-B (Novozym 435) (25 mg).

-

Incubation: Shake at 30°C, 200 rpm.

-

Sampling: At t=1h, 4h, 24h, extract a 100 µL aliquot with EtOAc.

-

Analysis: Analyze via Chiral HPLC (e.g., Chiralcel OD-H).

-

Calculation: Use the conversion (

) and enantiomeric excess (

-

References

-

Synthesis & Properties: Ethyl 3-oxo-5-phenylpentanoate and derivatives.[1] PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Cyclization Methodology:Synthesis of piperidones via Dieckmann condens

-amino esters. Journal of the Chemical Society. Link -

Enzymatic Resolution: Lipase-catalyzed kinetic resolution of 3-phenylalkanoic acid esters. Almac Group / ResearchGate. Link

-

Analog Reactivity: One-pot synthesis of 4-piperidones from phenethyl amine and acrylates. Semantic Scholar. Link

Sources

Comparative Spectral Analysis of Ethyl 3-methyl-5-oxo-5-phenylvalerate: A Quality Assessment Guide

Executive Summary

In the landscape of small-molecule drug discovery, Ethyl 3-methyl-5-oxo-5-phenylvalerate (CAS 73249-95-3) serves as a critical chiral building block, particularly in the synthesis of

This guide provides an objective, data-driven comparison of this compound from two distinct supply tiers: Supplier A (Premium Grade, >98%) and Supplier B (Technical Grade, >95%) .[2][3] By synthesizing experimental protocols with comparative spectral analysis, we aim to equip researchers with the forensic tools necessary to validate material quality before committing to expensive scale-up synthesis.[2][3]

Chemical Profile & Strategic Importance[1][2]

The compound features two carbonyl environments (an aryl ketone and an ethyl ester) and a methyl-substituted chiral center.[1][2][3] The "Methyl Effect" in medicinal chemistry suggests that this specific methylation can significantly alter the pharmacokinetic profile of final drug candidates by restricting conformation and increasing lipophilicity [2].[2][3]

| Feature | Specification |

| IUPAC Name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate |

| CAS Number | 73249-95-3 |

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| Key Functionalities | Aryl Ketone, Ethyl Ester, |

Experimental Methodology

To ensure Trustworthiness and reproducibility, the following self-validating protocols were established. All samples were handled under identical conditions to negate environmental variables.[2][3]

Sample Preparation Workflow

-

Solvent: Deuterated Chloroform (

) with 0.03% TMS (Tetramethylsilane) as an internal reference. -

Concentration: 20 mg of analyte in 0.6 mL solvent.

-

Vessel: 5mm precision NMR tubes (Wilmad-LabGlass).

Instrumentation Settings[1][2][3]

-

NMR: 400 MHz, 298 K, 16 scans,

-

FT-IR: Diamond ATR (Attenuated Total Reflectance), 4000–400

, 32 scans.[1][2] -

HPLC-UV: C18 Column, Acetonitrile/Water gradient (0.1% Formic Acid), detection at 254 nm.

Comparative Spectral Analysis

Supplier Specification Overview

| Parameter | Supplier A (Premium) | Supplier B (Economy) |

| Stated Purity | ||

| Appearance | Clear, colorless oil | Pale yellow oil |

| Price/Gram | High | ~60% of Premium |

| Storage | 2-8°C, Argon sealed | Room Temp, Air |

NMR Forensic Assessment

The

Core Signals (Reference):

- 7.95 (d, 2H): Ortho-phenyl protons (deshielded by ketone).[2][3]

- 7.40-7.60 (m, 3H): Meta/Para-phenyl protons.[2][3]

-

4.12 (q, 2H): Ester methylene (

-

2.80-3.10 (m, 2H): Methylene

-

2.20-2.40 (m, 2H): Methylene

- 1.25 (t, 3H): Ester methyl.[2][3]

-

1.05 (d, 3H):

Comparative Observations:

| Spectral Region | Supplier A (Premium) | Supplier B (Economy) | Interpretation |

| Clean aromatic multiplets.[2][3] | Minor peaks at | Impurity: Likely unreacted Acetophenone derivative or hydrolysis byproduct.[2] | |

| Sharp quartet, integral 2.[2][3]00. | Broadened base, integral 1.[2]95. | Trace acid formation (hydrolysis of ester). | |

| Absent.[2] | Singlet present. | Solvent: Residual Acetone or Toluene traces.[2] | |

| Sharp doublet ( | Doublet + minor shoulder.[2] | Stereochemistry: Potential diastereomeric impurity or regioisomer.[2] |

Scientist's Insight: The yellow color in Supplier B matches the NMR evidence of aromatic impurities (likely conjugated enones from incomplete synthesis).[2][3] The presence of solvent peaks suggests insufficient drying, which inflates the mass during weighing, leading to stoichiometric errors in downstream reactions.[2][3]

FT-IR Functional Group Analysis

Infrared spectroscopy allows for a rapid check of the carbonyl environments.[2][3]

Results:

-

Supplier A: Distinct, sharp bands at 1735

and 1684 -

Supplier B: Bands present, but a broad shoulder appears around 1710

.[2][3]

Visualizing the QC Decision Logic

To systematize the acceptance criteria, the following logic flow was designed. This ensures that "Technical Grade" materials are only used when impurities do not interfere with the specific reaction mechanism (e.g., non-chiral applications).[3]

Figure 1: Quality Control Decision Tree for Ethyl 3-methyl-5-oxo-5-phenylvalerate. This workflow prioritizes aromatic purity due to the difficulty of removing side-reaction byproducts compared to simple hydrolysis products.[2]

The "3-Point Spectral Verification" Protocol[2]

-

The "Double Carbonyl" Check (IR):

-

The Integral Ratio Test (NMR):

-

The "Methyl Split" Inspection:

Conclusion

While Supplier B offers a cost advantage, the spectral data reveals risks associated with hydrolysis and aromatic byproducts.[2][3] For early-stage drug discovery where Structure-Activity Relationship (SAR) data must be precise, Supplier A is the mandatory choice.[2][3] The impurities in Supplier B (likely acid derivatives) can couple with amines in subsequent steps, generating "false positive" biological data or complex mixtures that are difficult to separate.[3]

Recommendation: Use Supplier B only for optimizing reaction conditions where yield is the metric. Use Supplier A for final compound synthesis and biological testing.

References

-

PubChem. (n.d.).[2] Ethyl 3-oxo-5-phenylpentanoate (Related Compound Structure & Data). National Library of Medicine.[2][3] Retrieved February 22, 2026, from [Link][3]

-

Barreiro, E. J., et al. (2023).[1][2][3] The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI Pharmaceuticals.[2] Retrieved February 22, 2026, from [Link][3]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.